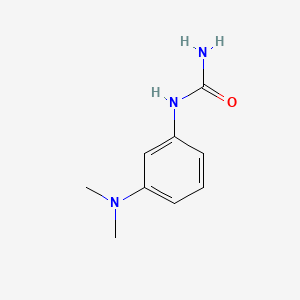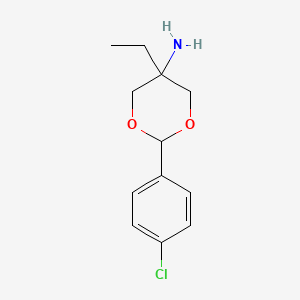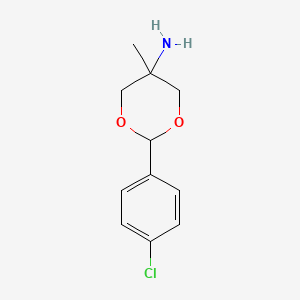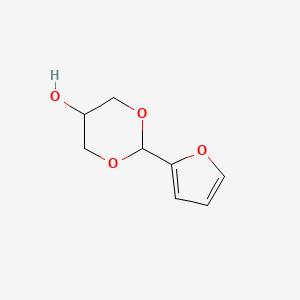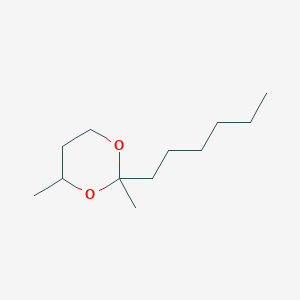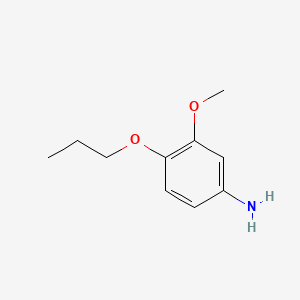
m-ANISIDINE, 4-PROPOXY-
Vue d'ensemble
Description
M-Anisidine is an organic compound with the formula CH3OC6H4NH2 . It appears as a pale yellow or amber-colored liquid . Commercial samples can appear brown due to air oxidation . It is one of the three isomers of the methoxy-containing aniline derivative .
Synthesis Analysis
M-Anisidine can be synthesized from m-aminophenol through acetylation, methylation, and alkali hydrolysis reaction . The optimum methylation reaction conditions include m-hydroxyacetanilide 56 mmol, n (m-hydroxyacetanilide) ∶n (Me_2SO_4) ∶n (NaOH)=1.0 ∶1.5 ∶1.2, and refluxing for 8 hours .Molecular Structure Analysis
The molecular formula of m-Anisidine is C7H9NO . The InChI is InChI=1S/C7H9NO/c1-9-7-4-2-3-6 (8)5-7/h2-5H,8H2,1H3 . The Canonical SMILES is COC1=CC=CC (=C1)N . The molecular weight is 123.15 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving m-ANISIDINE, 4-PROPOXY- were not found, m-Anisidine is known to participate in multicomponent reactions for the synthesis of amidines . These reactions commonly proceed via a cascade of elementary chemical steps .Physical And Chemical Properties Analysis
M-Anisidine has a density of 1.096 g/mL at 25 °C . It has a melting point of less than 0 °C and a boiling point of 251 °C . It is soluble in ethanol, diethyl ether, acetone, and benzene .Applications De Recherche Scientifique
Cancer Therapy Applications
- A study involving high-dose cytosine arabinoside and m-AMSA (a derivative of m-ANISIDINE) as induction therapy in patients with relapsed or refractory acute nonlymphocytic leukemia (ANLL) demonstrated that this regimen could achieve complete remission in a significant proportion of patients, highlighting its potential as an effective therapy for this condition (Hines et al., 1984).
- Research on the cytotoxic and cytokinetic effects of m-AMSA on cultured human colon carcinoma and lymphoma cell lines revealed that proliferating cells were more susceptible to its cytotoxic effects, suggesting the potential for superior antitumor results through adequately spaced low doses of m-AMSA in treating sensitive human tumors (Drewinko et al., 1982).
Anti-inflammatory and Antioxidant Applications
- 4-Alkylthio-o-anisidine derivatives, synthesized to search for anti-inflammatory agents against autoimmune diseases, exhibited antioxidant activity and inhibited experimental inflammations in animal models, indicating their potential as effective agents in immune complex type inflammation where active oxygen species play a significant role (Komeshima et al., 1992).
Enzymatic Analyses in Organic Solvents
- Horseradish peroxidase has been found to act vigorously as a catalyst in various water-immiscible organic solvents, including the oxidation of p-anisidine with H2O2, showcasing the versatility and potential applications of enzymes in non-aqueous enzymology and their use in analytical applications (Kazandjian et al., 1986).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methoxy-4-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-6-13-9-5-4-8(11)7-10(9)12-2/h4-5,7H,3,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSDUCLSAXJGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146398 | |
| Record name | m-Anisidine, 4-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-propoxyaniline | |
CAS RN |
104338-87-6 | |
| Record name | m-Anisidine, 4-propoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104338876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Anisidine, 4-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



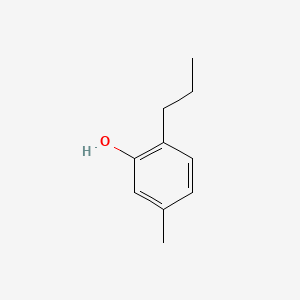

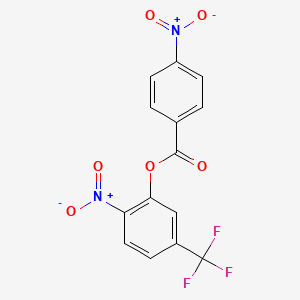
![(E)-1-[3-(ethylamino)phenyl]pent-3-en-2-one](/img/structure/B1675978.png)
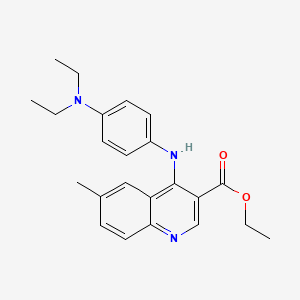
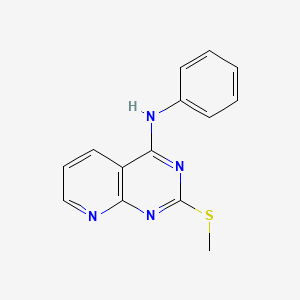
![3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]oxazolidin-2-one](/img/structure/B1675984.png)

